(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a dihydrobenzo[b]furan ring, which is further substituted with an amine group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ringReaction conditions often include the use of difluoromethylating agents, such as difluorocarbene precursors, under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2/t7-/m1/s1 |
InChI Key |
APZOCIWEKHOCLJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)C(F)F)N |
Origin of Product |
United States |
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